molecular formula C16H11N3O B2697222 2-(1H-Benzoimidazol-2-yl)-3-hydroxy-3-phenyl-acrylonitrile CAS No. 134259-13-5

2-(1H-Benzoimidazol-2-yl)-3-hydroxy-3-phenyl-acrylonitrile

Cat. No. B2697222
CAS RN: 134259-13-5
M. Wt: 261.284
InChI Key: GXQPVXVUVULIJC-QINSGFPZSA-N
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Description

The compound “2-(1H-Benzoimidazol-2-yl)-3-hydroxy-3-phenyl-acrylonitrile” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole . It also has a phenyl group (a benzene ring), a hydroxy group (an -OH group), and an acrylonitrile group (a -C≡N group).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the phenyl ring, the hydroxy group, and the acrylonitrile group. These groups would likely confer distinct chemical properties to the molecule. For example, the benzimidazole group is aromatic and nitrogen-containing, the phenyl group is also aromatic, the hydroxy group is polar and can participate in hydrogen bonding, and the acrylonitrile group contains a triple bond and a nitrile functional group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For instance, the hydroxy group might be involved in acid-base reactions, the acrylonitrile group might undergo addition reactions, and the benzimidazole and phenyl rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy group and the aromatic rings might affect its solubility, while the presence of the nitrile group might affect its reactivity .

Future Directions

The study of benzimidazole derivatives is a vibrant field due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action .

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c17-10-12(15(20)11-6-2-1-3-7-11)16-18-13-8-4-5-9-14(13)19-16/h1-9,20H,(H,18,19)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQPVXVUVULIJC-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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